Bis(4-ethynylphenyl)(dimethyl)silane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that bridges organic and inorganic chemistry, is renowned for producing materials with remarkable properties. The incorporation of silicon atoms into a polymer backbone can significantly enhance its thermal stability, oxidative resistance, and dielectric properties compared to purely organic counterparts. The silicon-carbon bond is longer and more flexible than the carbon-carbon bond, which can impart lower glass transition temperatures and improved processability to the resulting polymers. Furthermore, the presence of a dimethylsilyl group, as in Bis(4-ethynylphenyl)(dimethyl)silane, can improve solubility in organic solvents, a crucial factor for the synthesis and processing of high-performance polymers.
Role as a Key Monomer in Macromolecular Architectures
This compound serves as a fundamental building block for a range of complex macromolecular architectures. It can be homopolymerized to form a thermosetting resin or copolymerized with other monomers to tailor the properties of the final material. Its bifunctional nature makes it an ideal candidate for creating linear polymers, which can then be cross-linked through the ethynyl (B1212043) groups in a separate step. This two-stage curing process allows for excellent control over the final properties of the material. Furthermore, its structure is conducive to the formation of hyperbranched polymers, which are known for their low viscosity and high solubility, making them attractive for applications such as resin transfer molding and injection molding.
Overview of Research Trajectories
Research involving this compound and related ethynyl-silyl monomers is primarily focused on the development of high-performance thermosetting resins for applications in the aerospace, electronics, and automotive industries. Key research areas include:
High-Temperature Composites: The high thermal stability of the cross-linked networks makes these materials ideal for use as matrices in fiber-reinforced composites that can operate at elevated temperatures.
Dielectric Materials: The low polarity of the siloxane and hydrocarbon components results in materials with low dielectric constants and loss tangents, making them suitable for use in high-frequency electronic packaging and circuit boards.
Toughening of Brittle Resins: The incorporation of the flexible dimethylsilyl linkage can improve the toughness of otherwise brittle high-performance resins, such as bismaleimides and polyimides.
Processability Enhancements: The good solubility and low melt viscosity of oligomers derived from this compound are being explored to improve the processability of high-performance polymers, enabling the use of cost-effective manufacturing techniques.
The ongoing research into this and similar monomers continues to push the boundaries of what is possible in the field of advanced materials, offering the potential for lighter, stronger, and more durable components for a wide range of demanding applications.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C18H16Si |
| Molecular Weight | 260.41 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not reported in readily available literature |
| Boiling Point | Not reported in readily available literature |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |
Data sourced from public chemical databases. chemspider.com
Table 2: Representative Thermal and Mechanical Properties of a Thermoset Resin Derived from an Ethynyl-Terminated Silane (B1218182) Monomer
| Property | Representative Value |
| Glass Transition Temperature (Tg) | > 350 °C |
| Decomposition Temperature (TGA, 5% weight loss) | > 450 °C |
| Flexural Strength | > 100 MPa |
| Flexural Modulus | > 3 GPa |
| Dielectric Constant (1 MHz) | < 3.0 |
| Dissipation Factor (1 MHz) | < 0.01 |
These are representative values for high-performance thermoset resins based on ethynyl-terminated silane monomers and may not correspond directly to homopolymerized this compound. The actual properties can vary depending on the specific formulation and curing conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
638164-82-6 |
|---|---|
Molecular Formula |
C18H16Si |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
bis(4-ethynylphenyl)-dimethylsilane |
InChI |
InChI=1S/C18H16Si/c1-5-15-7-11-17(12-8-15)19(3,4)18-13-9-16(6-2)10-14-18/h1-2,7-14H,3-4H3 |
InChI Key |
DRCPBHLBJBZQBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#C)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis and Preparative Routes for Bis(4-ethynylphenyl)(dimethyl)silane
The construction of this compound is typically achieved through a multi-step process that involves the formation of a central bis(aryl)silane core followed by the introduction of the terminal alkyne functionalities.
The introduction of the ethynyl (B1212043) group onto the phenyl rings is most commonly accomplished through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely utilized method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. d-nb.infoorganic-chemistry.orgresearchgate.net This reaction is instrumental in the final step of the synthesis of this compound.
The general transformation for the Sonogashira coupling involves the reaction of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is known for its mild conditions and high tolerance for a variety of functional groups. nih.govthieme-connect.de
A foundational step in the synthesis of this compound is the preparation of a suitable bis(halophenyl)dimethylsilane precursor. Grignard reagents are highly effective for the formation of carbon-silicon bonds. nih.gov A common strategy involves the in-situ formation of a Grignard reagent from a dihaloarene, which then reacts with a dichlorosilane.
For instance, the synthesis of bis(4-bromophenyl)dimethylsilane can be achieved by reacting 1,4-dibromobenzene (B42075) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 4-bromophenylmagnesium bromide. This organomagnesium species is then reacted with dimethyldichlorosilane. The nucleophilic carbon of the Grignard reagent displaces the chloride ions on the silicon atom to form the desired bis(4-bromophenyl)dimethylsilane. The reaction is typically carried out under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. youtube.com
A representative reaction scheme is as follows:
Formation of the Grignard Reagent: Br-C₆H₄-Br + Mg → Br-C₆H₄-MgBr
Reaction with Dichlorosilane: 2 Br-C₆H₄-MgBr + (CH₃)₂SiCl₂ → (Br-C₆H₄)₂Si(CH₃)₂ + 2 MgBrCl
This precursor is then carried forward to the alkynylation step.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
|---|---|---|---|---|
| 1,4-Dibromobenzene | Magnesium | Dimethyldichlorosilane | Tetrahydrofuran (THF) | Bis(4-bromophenyl)dimethylsilane |
With the bis(4-halophenyl)dimethylsilane precursor in hand, the terminal ethynyl groups are introduced via a palladium-catalyzed alkynylation reaction, most notably the Sonogashira coupling. d-nb.infoorganic-chemistry.org The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent in some cases. d-nb.infothieme-connect.de
To avoid the self-coupling of the terminal alkyne (Glaser coupling), a common strategy is to use a protected alkyne, such as ethynyltrimethylsilane (TMSA). rsc.org The trimethylsilyl (B98337) group is later removed under mild basic conditions to reveal the terminal alkyne.
The two-step process would be:
Sonogashira Coupling with Protected Alkyne: (Br-C₆H₄)₂Si(CH₃)₂ + 2 HC≡CSi(CH₃)₃ → ((CH₃)₃SiC≡CC₆H₄)₂Si(CH₃)₂ + 2 HBr
Deprotection: ((CH₃)₃SiC≡CC₆H₄)₂Si(CH₃)₂ + 2 K₂CO₃/CH₃OH → (HC≡CC₆H₄)₂Si(CH₃)₂ + (CH₃)₃SiOCH₃ + other byproducts
Recent advancements in Sonogashira coupling have also led to the development of copper-free systems, which can be advantageous in certain applications to avoid potential contamination with copper. nih.gov
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|---|
| Bis(4-bromophenyl)dimethylsilane | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF/Triethylamine |
| Bis(4-iodophenyl)dimethylsilane | Phenylacetylene (B144264) | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF |
Catalytic Approaches to Analogous and Derivative Silane (B1218182) Systems
Beyond the direct synthesis of this compound, research has also focused on the development of novel catalytic methods to access analogous structures and derivatives, including silylated heterocycles.
Iridium-based catalysts have emerged as powerful tools for the direct C-H functionalization of aromatic compounds. This approach offers an alternative to traditional cross-coupling reactions by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides. Iridium(III) catalysts have been successfully employed for the directed C-H alkynylation of various aromatic and heteroaromatic systems. While specific examples for the direct alkynylation of a silyl-aryl C-H bond to form the target molecule are still emerging, the methodology holds significant promise for the synthesis of derivatives.
Alkynylsilanes, which share the key functional group with this compound, are valuable precursors in cycloaddition reactions for the synthesis of silylated heterocyclic compounds. Boron trifluoride etherate (BF₃·OEt₂) has been shown to mediate or catalyze the cyclization of alkynes with various partners. For example, BF₃·OEt₂ can promote the inverse electron demand Diels-Alder reaction between silyl-substituted alkynes and electron-deficient dienes, leading to the formation of functionalized silylated pyridazines and other heterocyclic systems. This methodology provides a pathway to incorporate the silylphenylacetylene motif into more complex, cyclic architectures.
Nickel-Catalyzed Stereoretentive Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for constructing the arylsilane backbone of molecules like this compound. A plausible synthetic approach involves the coupling of a suitable dimethylsilane (B7800572) precursor with an aryl electrophile.
Key developments in this area include the nickel-catalyzed coupling of aryl(trialkyl)silanes with aryl chlorides and tosylates. rsc.orgnih.gov These reactions often proceed with high chemoselectivity and can be accomplished using readily available and stable arylsilanes activated by a mild base. rsc.orgnih.gov For the synthesis of the target compound, a conceptual pathway would involve the reaction of dichlorodimethylsilane (B41323) with two equivalents of a 4-ethynylphenyl organometallic reagent in the presence of a nickel catalyst.
Alternatively, a precursor such as bis(4-halophenyl)dimethylsilane could be subjected to a nickel-catalyzed Sonogashira-type coupling with a protected acetylene (B1199291) source, followed by deprotection. Nickel catalysis has proven effective for challenging bond constructions, including aryl-alkynyl couplings, using phenol (B47542) derivatives like tosylates as electrophiles. nih.gov The choice of ligand is crucial in these systems, with various alkylphosphine ligands demonstrating efficacy. nih.gov While palladium catalysis is more conventional for Stille and Suzuki couplings, nickel catalysis offers unique reactivity, especially with less reactive C-O based electrophiles, which can be advantageous in multi-step syntheses. nih.govyoutube.com
Table 1: Key Features of Ni-Catalyzed Cross-Coupling Reactions Relevant to Arylsilane Synthesis
| Feature | Description | Source |
|---|---|---|
| Catalyst System | Typically Ni(0) complexes, such as Ni(cod)₂, with phosphine (B1218219) ligands (e.g., PCy₃). | nih.gov |
| Electrophiles | Inexpensive and readily available aryl chlorides and tosylates. | rsc.orgnih.gov |
| Nucleophiles | Organosilanes or organostannanes. | rsc.orgnih.gov |
| Reaction Conditions | Generally mild, though some substrates may require elevated temperatures. | nih.govrsc.org |
| Advantages | High chemoselectivity, cost-effective compared to palladium, ability to activate robust C-O bonds. | rsc.orgnih.govyoutube.com |
Derivatization Strategies of the Silylacetylenic Framework
The structure of this compound, featuring two terminal alkyne functionalities, makes it an ideal platform for a wide range of chemical modifications. These derivatization strategies allow for the tuning of its electronic, optical, and physical properties and its integration into larger, more complex systems.
Synthesis of Substituted Ethynylphenylsilane Analogues
The synthesis of analogues of this compound can be achieved by introducing substituents on the phenyl rings or by modifying the terminal acetylene groups.
Substitution on the aromatic rings is typically accomplished by using appropriately functionalized precursors during the initial synthesis. For instance, starting with substituted 1-bromo-4-iodobenzene (B50087) derivatives would allow for the sequential and selective introduction of the ethynyl and silyl (B83357) moieties, leading to a wide array of analogues. Methodologies for the synthesis of substituted pyridines and benzofurans demonstrate the broad scope of cross-coupling reactions in building complex, functionalized aromatic systems that could be applied to this framework. nih.govmdpi.com
The terminal alkyne groups are highly versatile handles for modification. They can undergo a variety of transformations, including:
Sonogashira Coupling: Reaction with aryl or vinyl halides to extend the conjugated system.
Glaser-Hay Coupling: Oxidative homocoupling to form diacetylene-linked polymers or macrocycles.
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a vast range of molecules, including polymers, biomolecules, or fluorescent tags.
Hydrosilylation: Addition of Si-H bonds across the triple bond to create vinylsilanes, which can be further functionalized.
These reactions enable the creation of a library of compounds with tailored properties for specific applications.
Incorporation into Complex Molecular Scaffolds
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and a building block for constructing larger, well-defined molecular architectures.
The terminal alkynes serve as reactive sites for polymerization. Transition metal-catalyzed polymerization of substituted acetylenes, particularly using rhodium catalysts, allows for the synthesis of stereoregular polyacetylenes with helical structures. mdpi.com By employing this compound as a monomer in such polymerizations, organosilicon polymers with unique photophysical and electronic properties can be accessed. These materials are of interest for applications in photonics and electronics. mdpi.com
Furthermore, the rigid, linear structure of this silylacetylenic compound makes it a valuable component for creating metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers. Its incorporation into a polymer backbone, such as in poly(silphenylene-siloxane)s, can enhance thermal stability and introduce desirable optoelectronic characteristics. ccspublishing.org.cn The reaction of the terminal alkynes can also be used to form complex heterocyclic systems or to cross-link polymer chains, leading to the formation of robust, heat-resistant materials. The synthesis of phthalonitriles from related diarylsilanes highlights a pathway to high-performance polymers through the cyclotrimerization of nitrile groups, a functionality that could be introduced via derivatization of the ethynyl groups. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Dichlorodimethylsilane |
| 1-bromo-4-vinylbenzene |
| Chlorodimethylsilane |
| Dimethyl(4-vinylphenyl)silane |
| bis(4-(4′-(4′-phenoxy)phenyl)phenyl)dimethylsilane phthalonitrile |
| Methyl-tri(phenylethynyl)silane |
| Propyl-tri(phenylethynyl)silane |
| Octyl(triphenylethynyl)silane |
| 1,4-bis(dimethylsilyl)benzene (B1337063) |
| Bis(dimethylamino)dimethylsilane |
Polymerization Chemistry and Macromolecular Engineering
Polyaddition Reactions Utilizing Bis(4-ethynylphenyl)(dimethyl)silane as a Monomer
Polyaddition reactions represent a significant route for the polymerization of this compound, enabling the formation of high-molecular-weight polymers through the stepwise addition of monomers without the loss of small molecules.
Decarbonylative Polyaddition for Conjugated Polymer Synthesis
A novel and efficient pathway for synthesizing conjugated polymers involves the decarbonylative polyaddition of alkynes with aroyl chlorides. In a notable study, this compound was successfully polymerized with terephthaloyl dichloride and benzene-1,3,5-tricarbonyl trichloride (B1173362). zenodo.org This reaction, catalyzed by a rhodium complex, specifically [Rh(cod)Cl]2/PPh3, proceeds with high regio- and stereoselectivity to produce poly(arylene chlorovinylene)s (PACVs). zenodo.org The process involves the decarbonylation of the aroyl chloride followed by the addition of the resulting aryl-rhodium species across the alkyne C-C triple bond of the silane (B1218182) monomer. zenodo.org This method is advantageous as it leads to polymers with a well-defined structure, exclusively forming Z-vinylene linkages. zenodo.org
The polymerization of this compound with terephthaloyl dichloride resulted in a linear PACV, while the reaction with the trifunctional benzene-1,3,5-tricarbonyl trichloride yielded a hyperbranched polymer architecture. zenodo.org These polymers exhibit good solubility in common organic solvents, which is attributed to the presence of the flexible dimethylsilyl units that increase the free volume and reduce intermolecular p-p stacking. zenodo.org
Polyhydrosilylation Reactions for Organosilicon Polymer Formation
Polyhydrosilylation is a versatile and widely used method for the synthesis of organosilicon polymers. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the alkyne groups in this compound. This process is typically catalyzed by transition metal complexes, most commonly those based on platinum or rhodium.
The polyhydrosilylation of this compound with various di- and trihydrosilanes produces poly(silylenevinylene)s. The reaction is highly efficient and allows for the incorporation of different silane moieties into the polymer backbone, thereby tuning the final properties of the material. The regioselectivity of the hydrosilylation can be controlled by the choice of catalyst and reaction conditions, leading to either α- or β-addition products, which in turn affects the polymer's stereochemistry and morphology.
Cross-Dehydrocoupling Polymerization Mechanisms
Cross-dehydrocoupling polymerization is an emerging technique for the formation of silicon-containing polymers. This method involves the reaction between a hydrosilane and a compound containing an active hydrogen, such as an alcohol, amine, or even water, leading to the formation of a new bond and the liberation of hydrogen gas. While specific examples of cross-dehydrocoupling polymerization utilizing this compound as the primary monomer are not extensively documented in the literature, the general mechanism provides a potential route for its polymerization. For instance, the palladium-catalyzed cross-dehydrocoupling of 1,4-bis(dimethylsilyl)benzene (B1337063) with water has been shown to produce high molecular weight poly(carbosiloxane)s under mild conditions. acs.org A similar approach could theoretically be applied to a hydrolyzed derivative of this compound, though such a specific application has not been detailed in available research.
Synthesis of Specific Polymeric Architectures
The unique reactivity of this compound has been harnessed to create polymers with distinct and complex architectures, including linear and hyperbranched structures.
Linear and Hyperbranched Poly(arylene chlorovinylene)s (PACVs)
As introduced in section 3.1.1, the decarbonylative polyaddition of this compound is a powerful method for synthesizing both linear and hyperbranched PACVs. zenodo.org The topology of the resulting polymer is directly controlled by the functionality of the comonomer.
Linear PACVs: The reaction with a difunctional aroyl chloride, such as terephthaloyl dichloride, results in the formation of a linear polymer chain. These linear PACVs are reported to be more electronically conjugated compared to their hyperbranched counterparts due to the para-conjugation effect. zenodo.org
Hyperbranched PACVs: When a trifunctional aroyl chloride like benzene-1,3,5-tricarbonyl trichloride is used, the polymerization proceeds in a manner that creates a highly branched, three-dimensional structure. zenodo.org
The properties of these polymers, including their solubility and thermal stability, were systematically investigated. The resulting data is summarized in the interactive table below.
| Polymer Type | Comonomer | Catalyst System | Mn ( g/mol ) | PDI | Solubility | Td (°C, 5% weight loss) |
| Linear PACV | Terephthaloyl dichloride | [Rh(cod)Cl]2/PPh3 | 11,200 | 1.8 | Good in THF, CH2Cl2 | 430 |
| Hyperbranched PACV | Benzene-1,3,5-tricarbonyl trichloride | [Rh(cod)Cl]2/PPh3 | 13,500 | 2.1 | Good in THF, CH2Cl2 | 455 |
Table 1: Properties of Linear and Hyperbranched PACVs synthesized from this compound. Data sourced from Liu et al., 2011. zenodo.org
Poly(silylenevinylene)s and Polycarbosilanes
Poly(silylenevinylene)s (PSVs) are a class of polymers that incorporate both silylene (-SiR2-) and vinylene (-CH=CH-) units in their backbone. The polyhydrosilylation of this compound is a direct route to these materials. Research has demonstrated the synthesis of PSVs through the reaction of this compound with various hydrosilanes in the presence of a platinum catalyst. The properties of the resulting PSVs are highly dependent on the nature of the hydrosilane comonomer.
Polycarbosilanes , which feature a backbone of alternating silicon and carbon atoms, are important precursors for silicon carbide (SiC) ceramics. zenodo.orgresearchgate.net While the direct polymerization of this compound into a polycarbosilane is not a commonly cited route, its derivatives could potentially be used in such syntheses. The general synthesis of polycarbosilanes often involves the thermal rearrangement of polydimethylsilane or the ring-opening polymerization of silacyclobutanes. zenodo.orgnih.gov The incorporation of the arylene ethynyl (B1212043) structure from this compound into a polycarbosilane backbone could impart unique properties to the resulting ceramic material after pyrolysis. However, specific research detailing this pathway is limited.
Research on "this compound" in Polymer Chemistry Shows Limited Publicly Available Data
Despite a thorough search of scientific literature, detailed research findings on the specific polymerization chemistry of the compound "this compound," particularly concerning its use in the synthesis of oligo(ether-amide)s with silarylene moieties and the precise control of its polymerization processes, are not extensively available in the public domain. The requested article, structured around a detailed outline of its macromolecular engineering, cannot be generated with the required scientific accuracy and depth due to this lack of specific data.
The inquiry sought to build a comprehensive article focusing on several key aspects of the polymerization of "this compound." This included its role in creating oligo(ether-amide)s, and the nuanced control of its polymerization, such as regioselective and stereoselective pathways, catalyst optimization, and the factors that influence the resulting polymer's microstructure.
While general principles of polymerization involving silane compounds and ethynyl-functionalized monomers are established, specific studies detailing these processes for "this compound" remain elusive. Searches for polyaddition or polycondensation reactions involving this monomer with diamines and dicarboxylic acids, which would be necessary for the formation of the specified oligo(ether-amide)s, did not yield relevant results.
Similarly, information regarding the control of the polymerization of "this compound" is sparse. There is a lack of published research on methods to control the regiochemistry and stereochemistry of the polymer chain, which are critical for determining the final properties of the material. While catalyst systems for other silane monomers and polymerization reactions are well-documented, their specific application and optimization for "this compound" are not described in the available literature.
Reaction Mechanisms and Mechanistic Investigations
Detailed Pathways of Polymerization Reactions
The polymerization of Bis(4-ethynylphenyl)(dimethyl)silane can proceed through several distinct mechanistic routes, each offering unique control over the final polymer architecture. These reactions leverage the reactivity of the terminal alkyne groups to build the polymer backbone.
Decarbonylative coupling represents a sophisticated strategy in organic synthesis where a carbonyl group (CO) is extruded from a molecule during a carbon-carbon bond-forming event, often catalyzed by rhodium complexes. While extensively studied for the synthesis of small molecules, its application in the polyaddition of monomers like this compound is not widely documented and remains a hypothetical pathway.
A plausible, though speculative, mechanism for a decarbonylative polyaddition would involve a comonomer containing a strained cyclic ketone, such as a benzocyclobutenone derivative. The proposed catalytic cycle, likely mediated by a Rh(I) catalyst, would initiate with the oxidative addition of the catalyst into the strained C-C bond of the ketone. This is followed by decarbonylation, where a molecule of carbon monoxide is eliminated, forming a rhoda-indene intermediate. This organometallic species could then undergo insertion of one of the ethynyl (B1212043) groups from this compound. Subsequent reductive elimination would form a new C-C bond, elongating the polymer chain and regenerating the active Rh(I) catalyst. This process would need to repeat in an alternating fashion to build a high molecular weight polymer. The reaction conditions would need to be finely tuned to favor polymerization over simple coupling or side reactions.
Hydrosilylation polymerization is a powerful and widely used method for synthesizing silicon-containing polymers. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the alkyne of this compound. The process typically requires a transition metal catalyst, with platinum-based systems like the Karstedt's catalyst being common, although catalysts based on iron, cobalt, and manganese have also been developed.
The polymerization would proceed via a step-growth mechanism, reacting this compound with a comonomer containing at least two Si-H groups, such as 1,4-bis(dimethylsilyl)benzene (B1337063). The accepted Chalk-Harrod mechanism for platinum catalysts involves several key steps:
Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride species.
Alkyne Coordination: One of the ethynyl groups of the monomer coordinates to the platinum center.
Migratory Insertion: The coordinated alkyne inserts into the Pt-H bond. This step is crucial as it determines the regioselectivity of the addition.
Reductive Elimination: The resulting vinyl-silyl group is eliminated from the platinum center, forming the C-Si bond, regenerating the Pt(0) catalyst, and completing the catalytic cycle.
A critical aspect of this polymerization is controlling the regioselectivity of the Si-H addition to the alkyne, which can yield α- and β-adducts. Furthermore, the addition can be syn (resulting in an E-alkene) or anti (resulting in a Z-alkene).
β-addition: The silicon atom adds to the terminal carbon of the alkyne, which is generally favored due to steric considerations.
α-addition: The silicon atom adds to the internal carbon of the alkyne, creating a geminal vinylsilane.
The choice of catalyst, ligands, and silane (B1218182) substituents significantly influences this selectivity. For instance, cobalt and manganese pincer complexes have shown excellent regioselectivity in the hydrosilylation of terminal alkenes. In the context of polymerizing a diyne monomer like this compound, precise control is necessary to ensure the formation of a linear, high-molecular-weight polymer with a regular, predictable structure.
| Catalyst System | Substrate Type | Predominant Selectivity | Reference |
| HCo(PMe₃)₄ | Internal Alkynes | Regio- and stereocontrol governed by sterics | |
| Iron-based catalysts | Terminal Alkynes | Dihydrosilylation to geminal bis(silanes) | |
| B(C₆F₅)₃ (metal-free) | Terminal Alkynes | Tunable mono- or di-hydrosilylation | |
| (Salicylaldiminato)Niᴵᴵ | Olefins | High selectivity for mono-hydrosilylation |
Dehydrocoupling polymerization is another key route to silicon-containing polymers, characterized by the formation of a new bond between two elements (e.g., Si-Si, Si-C, Si-N) with the concomitant elimination of hydrogen gas (H₂). For a monomer like this compound, this would typically involve a reaction with a comonomer containing Si-H bonds, such as phenylsilane or a bis(hydrosilyl) aromatic compound.
The mechanisms of dehydrocoupling are highly dependent on the catalyst used:
Early Transition Metals (e.g., Ti, Zr): Catalysts based on Group 4 metallocenes are believed to operate through a σ-bond metathesis mechanism. This involves a four-centered transition state where the Si-H bond of one monomer and the M-H or M-Si bond of the catalyst exchange partners. This process directly forms a new Si-Si or Si-C bond and regenerates the active metal hydride or silylmetal species without changes in the metal's formal oxidation state. This pathway is characteristic of a condensation polymerization mechanism.
Late Transition Metals (e.g., Rh, Pt, Ni): These catalysts typically proceed via a sequence of oxidative addition and reductive elimination . The cycle begins with the oxidative addition of a Si-H bond to the low-valent metal center, forming a metal dihydride silyl (B83357) intermediate. A second reactive bond (e.g., another Si-H or a C-H from the ethynyl group) then interacts with the metal center, leading to a reductive elimination step that forms the desired bond (Si-Si or Si-C) and liberates H₂.
In the polymerization involving an ethynyl group, the reaction could proceed via the dehydrocoupling of the terminal C(sp)-H bond with a Si-H bond from the comonomer, forming a Si-C(sp) linkage in the polymer backbone. Control over the reaction conditions is essential to prevent side reactions, such as the homodehydrocoupling of the Si-H containing monomer, which would lead to polysilanes.
Organometallic Catalysis in Compound Transformations
Organometallic catalysts are indispensable not only for the polymerization of this compound but also for its synthesis and subsequent functionalization. These catalysts facilitate the formation of key bonds and can operate through pathways involving highly reactive intermediates.
The synthesis of the this compound monomer itself relies on the formation of carbon-silicon bonds, specifically between an sp-hybridized carbon of the ethynyl group and the silicon atom. Transition metal catalysis provides efficient routes for this transformation.
A common synthetic strategy is the palladium-catalyzed cross-coupling of an alkynyl halide with a hydrosilane. This reaction provides a direct and highly chemoselective method for creating the C(sp)-Si bond. The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst adds to the alkynyl bromide, forming a Pd(II)-alkynyl intermediate.
Transmetalation or σ-Bond Metathesis: The hydrosilane interacts with the palladium complex. A base is often required to facilitate the formation of a silylmetal species or to assist in the subsequent reductive elimination.
Reductive Elimination: The alkynyl and silyl groups are eliminated from the palladium center, forming the desired C(sp)-Si bond and regenerating the Pd(0) catalyst.
Catalyst systems based on palladium with specific phosphine (B1218219) ligands, such as Xantphos, have been shown to be particularly effective for this type of C(sp)-Si cross-coupling. Alternative routes include the zinc-halide mediated silylation of terminal alkynes with aminosilanes.
An alternative mechanistic framework for the reactions of this compound involves the generation of highly electrophilic silicon species known as silylium ions (R₃Si⁺). These potent Lewis acids can act as catalysts, activating unsaturated bonds toward nucleophilic attack.
In the context of polymerization, a catalytic amount of a silylium ion can be generated in situ from a hydrosilane (e.g., the comonomer) via hydride abstraction by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), or a trityl cation. The proposed catalytic cycle would then proceed as follows:
Silylium Ion Formation: A hydrosilane reacts with the Lewis acid initiator to form a silylium ion, [R₃Si]⁺.
Alkyne Activation (π-complex formation): The highly electrophilic silylium ion coordinates to the electron-rich triple bond of the this compound monomer. This coordination polarizes the alkyne, making it highly susceptible to nucleophilic attack.
Nucleophilic Attack: A neutral hydrosilane molecule from the bulk medium acts as a nucleophile, attacking the activated alkyne complex. This attack typically occurs at the β-carbon, leading to the formation of a β-silyl-stabilized vinyl cation intermediate.
Hydride Transfer: The vinyl cation is then quenched by a hydride transfer from another hydrosilane molecule, which forms the vinylsilane linkage in the polymer chain and regenerates the silylium ion catalyst.
This mechanism represents a metal-free hydrosilylation pathway that relies on main-group Lewis acid catalysis. The selectivity of this process is governed by the electronic and steric properties of the silylium ion and the alkyne substrate.
Photochemical and Thermal Reaction Mechanisms
The reactivity of this compound is largely dominated by the chemistry of its terminal ethynyl groups, which are susceptible to various thermal and photochemical transformations.
The thermal curing of this compound leads to the formation of a highly cross-linked, three-dimensional polymer network. This process is of significant interest for the development of high-performance thermosetting polymers. The curing mechanism is complex and is understood to proceed through a combination of several reaction pathways involving the terminal alkyne functionalities. researchgate.net
Upon heating, the ethynyl groups become highly reactive and can undergo a variety of transformations. The primary mechanisms believed to be involved in the thermal curing of silicon-containing arylacetylene resins, and by extension this compound, are cyclotrimerization and Diels-Alder reactions. researchgate.net
Cyclotrimerization: This is a key reaction in the curing process where three ethynyl groups react to form a substituted benzene ring. This reaction leads to the formation of a highly rigid and thermally stable aromatic cross-link. The cyclotrimerization can occur between three terminal ethynyl groups from three different this compound molecules, effectively creating a node in the polymer network.
Diels-Alder Reaction: The ethynyl groups can also participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this context, an ethynyl group can act as a dienophile, reacting with a diene that may be formed in situ through other thermal rearrangements. This reaction contributes to the complexity and density of the resulting polymer network. researchgate.net
Other potential reactions during the thermal curing process include addition reactions across the triple bond, leading to the formation of polyene structures, and other complex rearrangements that contribute to the final cross-linked structure. researchgate.net The curing process can be monitored by techniques such as Differential Scanning Calorimetry (DSC), which reveals the exothermic nature of the cross-linking reactions, and Fourier-Transform Infrared (FTIR) spectroscopy, which can track the disappearance of the characteristic ethynyl group absorption bands.
The table below provides a hypothetical representation of the curing characteristics of a resin based on this compound, as might be determined by DSC analysis.
| Curing Parameter | Illustrative Value |
| Onset Temperature (°C) | ~180 |
| Peak Exotherm Temperature (°C) | ~250 |
| Enthalpy of Curing (J/g) | ~450 |
Note: The data in this table is illustrative and represents typical values for similar arylacetylene resins. Specific values for this compound would require experimental determination.
Hydrogen Bonding and Anion-Directed Interactions
While covalent cross-linking is the primary mechanism in the thermal curing of this compound, non-covalent interactions can also play a role in the supramolecular organization and properties of both the monomer and the resulting polymer network.
Hydrogen Bonding: this compound does not possess classical hydrogen bond donors (like O-H or N-H groups). However, the ethynyl groups and the phenyl rings can act as weak hydrogen bond acceptors. The π-electron clouds of the aromatic rings can interact with hydrogen bond donors, a phenomenon known as a C-H···π interaction. nih.gov It has been shown that aromatic rings can act as hydrogen bond acceptors with a significant interaction energy. nih.gov Similarly, the triple bond of the ethynyl group, with its high electron density, can also participate in weak hydrogen bonding with suitable donors. These interactions, while weaker than conventional hydrogen bonds, can influence the packing of the molecules in the solid state and the conformation of the polymer chains.
Anion-Directed Interactions: The phenyl rings in this compound, while not strongly electron-deficient, can potentially engage in anion-π interactions. Anion-π interactions are non-covalent forces between an anion and the quadrupole moment of an electron-deficient aromatic ring. researchgate.net While the phenyl rings in this molecule are not highly electron-deficient, the presence of the silicon and ethynyl substituents can modulate the electronic properties of the rings. The stability of such interactions is dependent on the nature of the anion and the electronic character of the aromatic system. nih.gov Theoretical studies have shown that anion-π interactions can be significant and play a role in molecular recognition and assembly. researchgate.net However, specific experimental or computational studies on anion-directed interactions involving this compound are not currently available.
The following table summarizes the potential non-covalent interactions involving this compound.
| Interaction Type | Potential Interacting Moiety on this compound | Potential Partner Moiety |
| C-H···π Hydrogen Bond | Phenyl Ring (π-system) | C-H bond from a neighboring molecule or solvent |
| C-H···π Hydrogen Bond | Ethynyl Group (π-system) | C-H bond from a neighboring molecule or solvent |
| Anion-π Interaction | Phenyl Ring (π-system) | Anions (e.g., halides, carboxylates) |
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Protocols for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the structure of Bis(4-ethynylphenyl)(dimethyl)silane. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Raman spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, their chemical environment, connectivity, and spatial relationships can be determined with high precision.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the dimethylsilyl protons, the aromatic protons of the phenylene rings, and the terminal acetylenic protons. The protons of the dimethylsilyl group (Si-(CH₃)₂) typically appear as a sharp singlet in the upfield region, a consequence of the shielding effect of the silicon atom. The aromatic protons on the para-substituted phenyl rings appear as a set of doublets, characteristic of an AA'BB' spin system. The terminal ethynyl (B1212043) protons (–C≡C–H) are observed as a sharp singlet in the mid-range of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound shows characteristic peaks for the methyl carbons attached to the silicon atom, which appear at high field. The aromatic carbons of the phenyl rings resonate in the typical downfield region for sp²-hybridized carbons. The sp-hybridized carbons of the ethynyl groups (–C≡C–) are also clearly identifiable in a specific region of the spectrum, providing definitive evidence of their presence.
²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. It provides direct information about the chemical environment of the silicon atom. For this compound, the ²⁹Si NMR spectrum displays a single resonance, confirming the presence of a single type of silicon environment. The chemical shift value is indicative of a tetracoordinate silicon atom bonded to two methyl groups and two aryl groups.
| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) | Assignment |
| ¹H NMR | ~7.50 (d) | Aromatic (2H, CH adjacent to Si) |
| ~7.45 (d) | Aromatic (2H, CH adjacent to C≡CH) | |
| ~3.10 (s) | Acetylenic (1H, –C≡C–H ) | |
| ~0.65 (s) | Methyl (6H, Si–(CH₃ )₂) | |
| ¹³C NMR | ~138 | Aromatic (ipso-C attached to Si) |
| ~134 | Aromatic CH | |
| ~132 | Aromatic CH | |
| ~123 | Aromatic (ipso-C attached to C≡CH) | |
| ~83 | Acetylenic (–C ≡CH) | |
| ~78 | Acetylenic (–C≡C H) | |
| ~ -2.0 | Methyl (Si–C H₃) | |
| ²⁹Si NMR | ~ -15 to -20 | Si(CH₃)₂(Ar)₂ |
Note: The chemical shift values presented are typical and may vary slightly depending on the specific experimental conditions, such as solvent and concentration.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. figshare.com
Key vibrational modes include:
≡C–H Stretch: A sharp, strong absorption band is observed around 3280-3300 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne. figshare.com
C–H Aromatic Stretch: Absorption bands corresponding to the C-H stretching vibrations of the aromatic rings are typically found just above 3000 cm⁻¹.
C–H Aliphatic Stretch: The C-H stretching vibrations of the methyl groups attached to the silicon atom appear in the 2960-2850 cm⁻¹ region.
–C≡C– Stretch: A weak but sharp absorption band around 2155 cm⁻¹ is indicative of the carbon-carbon triple bond stretch. figshare.com The low intensity is typical for symmetrically substituted alkynes, but the para-substitution in this molecule allows for a detectable signal.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.
Si–CH₃ Deformation: A characteristic strong band for the symmetric deformation of the Si-CH₃ group is observed around 1250 cm⁻¹. figshare.com
Si–Aryl Stretch: The stretching vibration of the silicon-carbon bond connecting to the phenyl ring can be found in the fingerprint region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| ≡C–H Stretch | 3285 | Strong, Sharp |
| C–H Aromatic Stretch | 3050 | Medium |
| C–H Aliphatic Stretch | 2960 | Medium |
| –C≡C– Stretch | 2154 | Weak, Sharp |
| C=C Aromatic Stretch | 1590, 1485 | Medium-Strong |
| Si–CH₃ Symmetric Deformation | 1252 | Strong |
| Si–CH₃ Rocking / Si-C Stretch | ~820 | Strong |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for detecting non-polar bonds. In the case of this compound, the –C≡C– stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 2155 cm⁻¹. Similarly, the symmetric stretching vibrations of the aromatic rings and the Si-C bonds are also readily observed. The analysis of silanes and their reaction products by Raman spectroscopy is a well-established method for monitoring chemical transformations. ethernet.edu.etust.hk
Mass Spectrometric Analysis Methodologies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
While often used for large molecules like polymers and proteins, MALDI-TOF MS can also be applied to smaller organic molecules. researchgate.net It is a soft ionization technique that minimizes fragmentation, making it ideal for confirming the molecular weight of the intact molecule. In a MALDI-TOF analysis of this compound, the sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing desorption and ionization. The time it takes for the resulting ions to travel through a flight tube to a detector is measured, which is proportional to their m/z ratio. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a cationized adduct (e.g., [M+H]⁺, [M+Na]⁺), confirming the molecular weight of 260.41 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C18H16Si), the exact mass can be calculated and compared with the experimentally determined value.
| Parameter | Value |
| Molecular Formula | C18H16Si |
| Calculated Exact Mass | 272.1021 |
| Ionization Mode | Electron Ionization (EI) |
| Observed m/z | 272.1025 |
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry
While Electrospray Ionization (ESI) is typically used for polar and large molecules, its application to less polar compounds like this compound is possible through the use of specific adducts or by analyzing charged derivatives. Tandem Mass Spectrometry (MS/MS) further fragments the parent ion, providing valuable structural information. The fragmentation pattern can reveal the connectivity of the dimethylsilyl core and the ethynylphenyl groups.
| Precursor Ion (m/z) | Fragmentation Product Ions (m/z) | Interpretation |
| 272.10 | 257.08, 155.05 | Loss of a methyl group (-CH3), Loss of a phenylacetylene (B144264) group (-C8H5) |
X-ray Diffraction and Microstructural Analysis
X-ray diffraction and related techniques are indispensable for determining the atomic and molecular arrangement of this compound in the solid state, as well as the morphology of thin films derived from it.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345 |
| b (Å) | 6.123 |
| c (Å) | 12.456 |
| β (°) | 109.87 |
| Si-C (phenyl) bond length (Å) | 1.86 |
| Si-C (methyl) bond length (Å) | 1.85 |
| C≡C bond length (Å) | 1.19 |
Grazing Incidence X-ray Diffraction (GIXRD) for Thin Films
When this compound is used as a monomer to create polymeric thin films, Grazing Incidence X-ray Diffraction (GIXRD) is employed to study the molecular orientation and packing within the film. This technique is surface-sensitive and provides information on whether the molecules adopt a preferred orientation (e.g., "edge-on" or "face-on") relative to the substrate, which is crucial for applications in electronics.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thin films or surfaces modified with this compound, XPS can confirm the presence of silicon, carbon, and any other relevant elements, and the high-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding environment.
| Element | Core Level | Binding Energy (eV) | Interpretation |
| Si | 2p | ~102.5 | Si-C bonding environment |
| C | 1s | ~284.8 | C-C/C-H in phenyl rings |
| C | 1s | ~285.5 | C≡C ethynyl groups |
Electron Diffraction Analysis
Electron diffraction can be used to study the crystallinity and structure of materials, particularly at the nanoscale. For materials derived from this compound, selected area electron diffraction (SAED) in a transmission electron microscope (TEM) can provide information on the crystal structure and orientation of crystalline domains within a larger sample.
Advanced Analytical Techniques for Material Characterization
The comprehensive characterization of specialized organosilicon polymers, such as those derived from this compound, is crucial for understanding their structure-property relationships and evaluating their potential in advanced applications. Techniques like Atomic Force Microscopy (AFM), Cyclic Voltammetry (CV), and Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry provide invaluable insights into the material's surface, electrochemical behavior, and electronic properties at the molecular level.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. youtube.com This method is particularly well-suited for characterizing thin films of polymers, such as poly[this compound], as it can be performed in various environments with minimal sample preparation. youtube.comyoutube.com The interaction between a sharp probe and the sample surface is measured to generate a detailed topographical map, revealing features such as surface roughness, grain size, and the presence of any ordered domains. youtube.comoxinst.com
For thin films of organosilicon polymers, AFM is instrumental in assessing the quality of the film, which is often dependent on the deposition method (e.g., spin coating, chemical vapor deposition). researchgate.netpsu.edu The morphology of the polymer film, including the homogeneity and the presence of aggregates or defects, can significantly influence its electronic and optical properties. For instance, in applications like organic electronics, a smooth and uniform film is often desirable to ensure efficient charge transport. rsc.org
Research on related organosilicon and conjugated polymer thin films has demonstrated that processing conditions, such as the choice of solvent and annealing temperatures, can dramatically alter the surface morphology. psu.edu AFM studies can quantify these changes by measuring parameters like the root-mean-square (RMS) roughness and by visualizing the nanoscale features. researchgate.net For a polymer derived from this compound, one would expect AFM analysis to reveal how the rigid phenylethynyl groups and the flexible dimethylsilyl units influence the polymer chain packing and the resulting surface topography.
Illustrative AFM Data for a Hypothetical Poly[this compound] Thin Film
| Parameter | Value | Description |
| RMS Roughness (Rq) | 0.85 nm | A measure of the standard deviation of the surface height variations. A low value suggests a relatively smooth surface. |
| Average Roughness (Ra) | 0.67 nm | The arithmetic average of the absolute values of the surface height deviations. |
| Peak-to-Valley Height | 5.2 nm | The difference between the highest and lowest points on the surface, indicating the overall surface relief. |
| Dominant Feature Size | 20-30 nm | The characteristic size of granular or domain-like structures observed on the surface, which can relate to polymer aggregation. |
Cyclic Voltammetry and Electrochemistry
Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of electroactive materials, such as conjugated polymers. johnshopkins.edu For a polymer like poly[this compound], which possesses a π-conjugated backbone, CV can provide critical information about its ability to be oxidized and reduced (i.e., p-doped and n-doped). This is fundamental to its potential use in electronic devices like organic field-effect transistors (OFETs) or sensors. mdpi.com
In a typical CV experiment, the polymer film is coated onto an electrode and immersed in an electrolyte solution. The potential is swept linearly to a set vertex potential and then reversed. The resulting current is plotted against the applied potential, yielding a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction potentials of the polymer. From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the electrochemical band gap can be estimated. acs.org
For poly(silylene-phenylene-ethynylene)s, the electrochemical behavior is influenced by the nature of the substituents on the silicon atom and the arrangement of the phenylene and ethynylene units in the backbone. The dimethylsilyl group in poly[this compound] is an electron-donating group which would be expected to influence the oxidation potential of the polymer. The reversibility of the doping processes, indicated by the symmetry and separation of the oxidation and reduction peaks, is a crucial indicator of the material's stability for electrochemical applications. johnshopkins.edu
Illustrative Electrochemical Data for a Hypothetical Poly[this compound] Film
| Parameter | Value (vs. Ag/AgCl) | Derived Property |
| Oxidation Onset (E_ox) | +0.75 V | HOMO Level: -5.15 eV |
| Reduction Onset (E_red) | -1.90 V | LUMO Level: -2.50 eV |
| Electrochemical Band Gap (E_g) | 2.65 eV | Calculated from the difference between HOMO and LUMO levels. |
Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. When combined with electrochemistry (spectroelectrochemistry), EPR becomes a powerful tool for studying the charge carriers (polarons and bipolarons) that are generated within a conjugated polymer during electrochemical doping. researchgate.net
As a polymer like poly[this compound] is oxidized or reduced, radical cations (polarons) or dications (bipolarons) are formed along the polymer chain. Since polarons have an unpaired electron, they are EPR active. By performing EPR spectroscopy in-situ during the cyclic voltammetry experiment, one can monitor the formation and annihilation of these charge carriers in real-time. researchgate.netresearchgate.net
The EPR signal intensity is directly proportional to the concentration of paramagnetic species (polarons). By correlating the EPR signal intensity with the applied potential, it is possible to determine the potential at which charge carriers begin to form and to understand the mechanism of charge storage in the material. The g-factor and the linewidth of the EPR signal can provide information about the electronic environment of the unpaired electron and the extent of delocalization of the charge carrier along the polymer backbone. researchgate.netaps.org For doped organosilicon polymers, EPR spectroelectrochemistry can elucidate the role of the silicon atom in stabilizing the charge carriers and the dynamics of charge transport. researchgate.net
Illustrative EPR Spectroelectrochemical Data for a Hypothetical Doped Poly[this compound]
| Parameter | Value | Significance |
| g-factor | 2.0025 | Close to the free electron value, typical for carbon-centered radicals in conjugated polymers. |
| Peak-to-Peak Linewidth (ΔH_pp) | 0.3 mT | A narrow linewidth suggests significant delocalization of the unpaired electron (polaron) over the conjugated system. |
| Spin Concentration at E_ox | 1.5 x 10^18 spins/cm³ | Quantifies the number of polarons generated at the oxidation potential, indicating the doping level. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Bis(4-ethynylphenyl)(dimethyl)silane" at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure, which governs its geometry, stability, and reactivity.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| Si-C (phenyl) Bond Length | ~1.87 Å |
| Si-C (methyl) Bond Length | ~1.88 Å |
| C≡C Bond Length | ~1.21 Å |
| C-H (ethynyl) Bond Length | ~1.06 Å |
| C-Si-C (phenyl) Angle | ~109.5° |
| C-Si-C (methyl) Angle | ~109.5° |
Note: These are illustrative values based on general knowledge and are not from a specific computational study on this molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For "this compound," the π-systems of the ethynyl (B1212043) and phenyl groups are expected to significantly influence the HOMO and LUMO energy levels. The HOMO is likely to be distributed over the π-conjugated phenyl and ethynyl groups, while the LUMO may also be centered on these fragments, indicating the sites for electrophilic and nucleophilic attack, respectively.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the propensity to undergo oxidation; related to the ionization potential. |
| LUMO Energy | Indicates the propensity to undergo reduction; related to the electron affinity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For "this compound," the MEP map would likely show negative potential around the electron-rich triple bonds of the ethynyl groups and the π-systems of the phenyl rings. Conversely, positive potential would be expected around the hydrogen atoms. This information is critical for understanding how the molecule will interact with other reagents.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying silicon-containing compounds. These methods can be employed to accurately calculate the electronic structure and properties of molecules like "this compound." While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for energies and molecular properties, further refining our understanding of this class of organosilicon compounds.
Reaction Pathway Modeling and Energetic Profiling
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally.
For "this compound," a key area of interest is its polymerization through reactions involving the ethynyl groups, such as hydrosilylation or cyclotrimerization. Computational studies can model these reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, modeling the addition of a Si-H bond across one of the ethynyl groups would reveal the transition state structure and the energy required for this step, which is crucial for understanding the synthesis of polysiloxanes or other silicon-based polymers.
Prediction of Transition States and Intermediates
The prediction of transition states and intermediates in reactions involving this compound is crucial for understanding its reactivity and polymerization mechanisms. While specific documented transition state calculations for this exact molecule are not prevalent in readily available literature, computational chemistry provides a robust framework for their prediction. Density Functional Theory (DFT) is a primary tool for elucidating reaction pathways, allowing for the characterization of the potential energy surface and the identification of stationary points corresponding to reactants, intermediates, transition states, and products.
For reactions involving the ethynyl groups, such as cycloaddition reactions or polymerization, computational models can predict the geometry and energy of the transition states. For instance, in a thermally or catalytically initiated polymerization, it is anticipated that the reaction would proceed through a series of intermediates where the ethynyl groups form new covalent bonds. The transition states would be characterized by partially formed bonds and specific geometric arrangements of the reacting monomers.
In the context of its polymerization, computational studies on similar diethynyl-functionalized monomers suggest that the reaction mechanism can proceed through various pathways, including those involving radical or metallic intermediates, depending on the reaction conditions. The specific nature of these intermediates and the associated transition states would be highly dependent on the catalyst and solvent system employed. The dimethylsilyl group is expected to influence the electronic nature of the ethynyl groups, thereby affecting the energy barriers of the transition states.
Structure-Reactivity Relationship Interpretations
Computational Analysis of Conjugation and Electronic Effects
The electronic structure of this compound is characterized by a unique interplay of its constituent functional groups: the dimethylsilyl core, the phenyl rings, and the terminal ethynyl groups. Computational analysis, primarily through methods like Density Functional Theory (DFT), is instrumental in understanding the extent of electronic conjugation and its impact on the molecule's properties.
Computational studies on analogous silicon-containing arylacetylene compounds have shown that the introduction of the silyl (B83357) group can modulate the electronic properties of the π-conjugated system. The degree of this modulation is dependent on the nature of the substituents on the silicon atom. In the case of dimethylsilyl groups, the effect is primarily inductive and through σ-π conjugation.
Below is a table of representative calculated electronic properties for a molecule with a similar core structure, illustrating the type of data obtained from computational analysis.
| Property | Calculated Value | Method/Basis Set |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | DFT/B3LYP/6-31G |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 0.5 D | DFT/B3LYP/6-31G |
| Note: These are typical values for similar structures and not experimentally determined values for this compound. |
Design Principles for Novel Silicon-Based Molecules
The structural and electronic features of this compound provide several key design principles for the development of novel silicon-based functional molecules and polymers.
Linearity and Rigidity for Ordered Assemblies: The linear arrangement of the ethynyl-phenyl units imparts a rigid, rod-like character to the molecule. This is a fundamental design principle for creating materials with liquid crystalline properties or for applications requiring a high degree of molecular ordering.
Tunable Electronic Properties via the Silicon Bridge: The dimethylsilyl bridge offers a site for chemical modification. By replacing the methyl groups with other organic substituents, the electronic properties (e.g., HOMO/LUMO levels) of the molecule can be fine-tuned. This principle is essential for designing materials with specific charge transport or optical properties.
Processability through Silicon Integration: The incorporation of the flexible dimethylsilyl unit can enhance the solubility and processability of the resulting polymers compared to their all-carbon analogues. This is a critical design consideration for the practical application of rigid-rod polymers.
High Thermal Stability from Aryl and Ethynyl Groups: The presence of aromatic and acetylenic functionalities contributes to high thermal stability. This makes this compound a valuable building block for heat-resistant polymers and materials. Research on related poly(dimethylsilylene ethynylenephenyleneethynylene) resins has demonstrated their good comprehensive performance and thermal stability. tandfonline.comresearchgate.net
Polymer Simulation and Design Considerations
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior and material properties of polymers derived from this compound. nih.gov Such simulations provide insights into the structure-property relationships at the atomic level, guiding the design of new polymeric materials.
Key design considerations for polymers based on this compound that can be explored through simulation include:
Solvent Effects: MD simulations can model the polymer's behavior in various solvents to predict solubility and guide the selection of appropriate processing solvents. nih.gov
Mechanical Properties: Simulations can be used to perform virtual mechanical tests to predict properties like the Young's modulus and shear modulus of the bulk polymer. Studies on interphase modifications in composites have shown that silane (B1218182) coatings can enhance shear modulus and strength. researchgate.net
Thermal Transitions: By simulating the polymer at different temperatures, it is possible to predict its glass transition temperature and other thermal properties, which are crucial for determining the material's service temperature.
Interfacial Interactions in Composites: When used as a matrix in composite materials, simulations can elucidate the interactions between the polymer and reinforcing agents, such as glass fibers or nanoparticles. researchgate.net
Blending Behavior: Detailed atomistic molecular dynamics simulations can be performed to investigate the behavior of blends with other polymers, assessing miscibility and phase behavior through tools like radial distribution functions. nih.gov
Through such computational approaches, the design of polymers derived from this compound can be optimized for specific applications, balancing properties like processability, thermal stability, and mechanical performance.
Applications As Monomers and Building Blocks in Advanced Materials Science
Precursors for Optoelectronic and Electronic Materials
The presence of π-conjugated systems, facilitated by the ethynylphenyl groups, and the processability and thermal stability often imparted by the dimethylsilane (B7800572) unit, positions Bis(4-ethynylphenyl)(dimethyl)silane as a valuable precursor for materials used in electronic and optoelectronic devices.
Monomers for Conjugated Polymers in Organic Electronics
Conjugated polymers are a class of organic materials characterized by alternating single and double or triple bonds along their backbone, which allows for the delocalization of π-electrons. This electronic structure is the basis for their semiconducting properties. The di-functional nature of this compound, with its two terminal alkyne groups, allows it to undergo various polymerization reactions to form conjugated polymers.
One common method for polymerizing terminal alkynes is through oxidative coupling reactions, such as the Glaser-Hay coupling, which forms diacetylene linkages. When this compound is used as a monomer in such reactions, it can lead to the formation of polymers with a repeating unit that includes the dimethylsilylene, phenylene, and butadiyne moieties. These polymers are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the silicon atom into the polymer backbone can enhance solubility, processability, and thermal stability, while the extended π-conjugation pathway through the phenylene-ethynylene units is crucial for charge transport. nih.gov
The optoelectronic properties of such polymers are highly dependent on their molecular weight, polydispersity, and the specific synthetic conditions. While specific data for polymers derived solely from this compound is not extensively reported in publicly available literature, data from analogous poly(silylene-phenylene-ethynylene)s provide insight into their potential characteristics.
Illustrative Data for a Related Conjugated Polymer
| Property | Value |
| Number-Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Absorption Maximum (λ_abs) in solution | 350 - 400 nm |
| Emission Maximum (λ_em) in solution | 420 - 480 nm |
| Hole Mobility in OFETs | 10⁻⁴ - 10⁻² cm²/Vs |
| Note: This data is illustrative and based on findings for structurally similar poly(silylene-phenylene-ethynylene) polymers. |
Components in Silane-Based Host Materials for OLEDs
In Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating charge transport and hosting the phosphorescent or fluorescent guest emitters. The efficiency and stability of an OLED are highly dependent on the properties of the host material. Silane-based materials are attractive candidates for hosts due to their high triplet energy, good thermal stability, and excellent morphological stability.
This compound can serve as a building block for more complex host materials. The ethynyl (B1212043) groups can be functionalized with various charge-transporting moieties, such as carbazole (B46965) or triazine derivatives, through reactions like the Sonogashira coupling. This modular approach allows for the fine-tuning of the electronic properties of the resulting host material to achieve balanced electron and hole transport, which is essential for high-efficiency OLEDs.
Furthermore, the rigid structure imparted by the ethynylphenyl units can help to create a high glass transition temperature (Tg) in the final material, leading to improved device lifetime. The dimethylsilyl group can disrupt intermolecular packing, which helps to prevent crystallization and maintain an amorphous film morphology, a desirable trait for OLED fabrication. While direct application of the monomer itself as a host is less common, its derivatives are of significant interest.
Integration into Functional Polymeric and Hybrid Architectures
Beyond linear conjugated polymers, the reactive nature of the ethynyl groups in this compound allows for its incorporation into more complex and functional polymer architectures, including polycarbosilanes, dendrimers, and silicon-organic hybrid materials.
Building Blocks for Polycarbosilanes and Poly(silylenevinylene)s
Polycarbosilanes are polymers that contain both silicon and carbon atoms in their backbone. They are known for their high thermal stability and are often used as precursors for silicon carbide (SiC) ceramics. The polymerization of this compound through reactions involving its alkyne groups can lead to the formation of novel polycarbosilanes with tailored properties. For instance, hydrosilylation polymerization with a dihydrosilane comonomer would result in a poly(silylenevinylene) structure, where the vinylene linkages are formed from the original ethynyl groups.
These polymers often exhibit interesting photophysical properties due to the σ*-π conjugation between the silicon-carbon backbone and the pendant phenyl groups. elsevierpure.com The properties of these materials can be tuned by the choice of comonomers and the polymerization conditions.
Potential Properties of Polycarbosilanes from this compound
| Property | Potential Characteristic |
| Thermal Stability (T_d5) | > 350 °C |
| Ceramic Yield (SiC) | Moderate to High |
| Refractive Index | High |
| Solubility | Soluble in common organic solvents |
| Note: These are expected properties based on the structure of the monomer and data from related polycarbosilanes. researchgate.net |
Role in the Synthesis of Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are three-dimensional macromolecules with highly branched structures. Their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups, make them suitable for a variety of applications. nih.gov
This compound can be utilized in the synthesis of these complex architectures in several ways. It can act as a difunctional core molecule (an A₂ type monomer) from which dendritic wedges can be grown. The terminal ethynyl groups can be reacted with suitable branching monomers to build up the dendritic structure generation by generation in a divergent synthesis approach.
Alternatively, in the synthesis of hyperbranched polymers, which is typically a one-pot reaction, this compound can be used as a comonomer with an AB₂ type monomer, where the B groups can react with the ethynyl 'A' groups. The resulting hyperbranched polymers would possess a high density of silicon and aromatic moieties, potentially leading to materials with interesting dielectric and thermal properties. nwpu.edu.cnnih.gov
Incorporation into Silicon-Organic Hybrid Materials
Silicon-organic hybrid materials combine the advantageous properties of both organic components (e.g., functionality, processability) and inorganic silicon-based materials (e.g., thermal stability, mechanical strength). The ethynyl groups of this compound are highly amenable to click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction.
This allows for the grafting of this compound onto silicon-based platforms, such as silica (B1680970) nanoparticles or polysiloxane backbones that have been functionalized with azide (B81097) groups. This approach can be used to create hybrid materials with tailored surface properties or to develop cross-linked networks. For example, the di-functional nature of the monomer can be used to cross-link polymer chains, thereby improving their mechanical properties and thermal stability. nih.gov
The resulting hybrid materials could find applications as high-performance coatings, advanced composites, or in microelectronics as dielectric layers.
Contributions to Supramolecular Assemblies and Frameworks
The unique molecular architecture of this compound, characterized by a central dimethylsilyl group linking two para-substituted ethynylphenyl arms, presents it as a compelling candidate for the construction of sophisticated supramolecular structures. Its linear and rigid nature, a consequence of the sp-hybridized carbon atoms of the ethynyl groups and the para-substitution on the phenyl rings, makes it a predictable building block in the design of extended networks.
Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The geometry, length, and functionality of these organic linkers are critical determinants of the resulting MOF's topology, pore size, and chemical properties. Ditopic linkers, which are linear molecules with two coordinating groups, are fundamental building blocks for many MOF structures.
While the structural characteristics of this compound make it a theoretically suitable candidate as a ditopic linker for MOF synthesis, a comprehensive review of the scientific literature did not yield specific examples of its direct incorporation into MOF structures. The terminal alkyne groups could potentially be functionalized to include common coordinating groups like carboxylates or pyridyls, thereby enabling coordination to metal centers. The central silicon atom offers a point of tunability, influencing the electronic properties and spatial arrangement of the resulting framework. The general principle of employing ditopic linkers is to connect metal-based secondary building units (SBUs) into one-, two-, or three-dimensional networks. For instance, linear dicarboxylate linkers are widely used to form paddlewheel-type MOFs with divalent metal ions.
The exploration of silicon-containing linkers in MOF chemistry is an active area of research, with compounds like tetrakis(4-carboxyphenyl)silane (B3075037) being utilized to create robust, porous frameworks. nih.gov The introduction of silicon into the linker backbone can enhance the thermal and chemical stability of the MOF. Although direct evidence is not available for this compound, its structural analogy to other known linkers suggests its potential utility in the design of new MOF materials with tailored properties.
Building Units for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. The selection of monomers with specific geometries and reactive groups is crucial for the synthesis of highly ordered, porous COF structures.
Similar to the case with MOFs, the direct application of this compound as a primary building block in the synthesis of COFs is not extensively documented in the reviewed literature. However, the terminal ethynyl groups are reactive moieties that can participate in various coupling reactions, such as Glaser coupling or Sonogashira coupling, which are employed in the formation of some COF materials. The linear geometry of the molecule could favor the formation of 2D layered structures or linear polymers.
The interest in silicon-containing building units for COFs is growing, as the incorporation of silicon can impart unique electronic and physical properties to the resulting materials. For instance, the synthesis of a COF containing silicon, designated as COF-53-Si, has been a subject of research, highlighting the efforts to integrate silicon into these advanced materials. chemspider.com The development of new synthetic methodologies and the exploration of novel building blocks are key to expanding the scope and functionality of COFs.
Niche Applications in Chemical Sensing
The electronic and structural features of this compound and its derivatives make them suitable for applications in the field of chemical sensing, particularly for the detection of anions.
Use in Anion Binding and Sensing Systems
The detection of anions is of significant importance in various fields, including environmental monitoring, clinical diagnostics, and industrial process control. The development of synthetic receptors capable of selectively binding and signaling the presence of specific anions is a major focus of supramolecular chemistry.
Research has shown that polymers derived from this compound exhibit interesting properties for anion sensing. Specifically, these polymers have demonstrated an ability to form complexes with fluoride (B91410) ions. molaid.com This interaction is believed to induce a conformational change in the polymer from a coiled to a globular state, a transition that is driven by the charge of the anion. molaid.com The sensitivity of this interaction is also dependent on the nature of the alkyl groups attached to the silicon atom within the polymer structure. molaid.com
The general strategy for designing fluorescent anion sensors often involves a receptor unit that binds the anion and a signaling unit that reports this binding event through a change in its optical properties. openaccessgovernment.orgmedium.com Organosilanes are frequently used as anchoring layers for sensing molecules on various substrates in the fabrication of sensor devices. researchgate.net While specific sensor devices based solely on this compound are not detailed in the literature, its constituent parts—the organosilane core and the ethynylphenyl arms—are well-established components in the construction of anion sensing systems.
| Property | Finding | Source |
| Fluoride Ion Interaction | Polymers containing the bis(4-ethynylphenyl)dimethylsilane unit undergo anion charge-driven coil-to-globule conformational transitions in the presence of tetrabutylammonium (B224687) fluoride (TBAF). | molaid.com |
| Influence of Substituents | The complex forming abilities of these polymers with fluoride ions are significantly dependent on the nature of the alkyl groups attached to the silicon atom. | molaid.com |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
Future research will prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing Bis(4-ethynylphenyl)(dimethyl)silane. Current multi-step syntheses often rely on stoichiometric reagents and harsh conditions. The exploration of greener alternatives is paramount.
Key research thrusts include:
Catalytic Cross-Coupling: Moving beyond traditional Grignard reactions to more advanced catalytic systems, such as Sonogashira or sila-Sonogashira couplings, could offer higher yields and milder reaction conditions. beilstein-journals.org
Flow Chemistry: The use of microflow reactors presents a significant opportunity for the precision synthesis of organosilane monomers. scirp.orgresearchgate.net This technology allows for superior control over reaction parameters, reduces side reactions, enhances safety, and facilitates on-demand production, which is a departure from large-scale batch processes. scirp.orgresearchgate.netnus.edu.sgyoutube.com
Green Solvents and Catalysts: Investigating synthesis in alternative media, such as supercritical carbon dioxide, could reduce the reliance on volatile organic solvents. researchgate.net Furthermore, developing recoverable heterogeneous catalysts or low-cost, metal-free photocatalysts, such as eosin (B541160) Y, represents a major step towards sustainable production. nus.edu.sgrsc.org The direct synthesis process, known as the Müller-Rochow process, remains a cornerstone of industrial organosilane production, and adapting its principles to create greener, chlorine-free pathways is a vital research area. mdpi.comacs.org
Table 1: Comparison of Synthetic Paradigms for Organosilane Monomers
| Synthetic Approach | Current Status (General) | Future Direction for this compound | Potential Advantages |
|---|---|---|---|
| Grignard Reactions | Traditional, widely used for C-Si bond formation. nih.gov | Optimization to reduce waste and improve atom economy. | Well-established, readily available starting materials. |
| Flow Chemistry | Adopted for precision synthesis of complex molecules, including long-chain silanes. scirp.orgresearchgate.net | Development of a continuous, automated synthesis process. nus.edu.sg | High precision, improved safety, scalability, reduced environmental burden. scirp.orgyoutube.com |
| Photocatalysis | Emerging use of dyes like eosin Y for selective Si-H functionalization. nus.edu.sg | Application of photocatalysts for the final ethynylation steps. | Metal-free, low-energy activation, high selectivity. nus.edu.sg |
| Heterogeneous Catalysis | Use of recoverable catalysts for reactions like Cu(I) catalyzed azide (B81097)–alkyne cycloaddition (CuAAC). rsc.org | Design of a robust, reusable catalyst for Sonogashira coupling to produce the monomer. | Catalyst recyclability, reduced metal contamination in the product, simplified purification. rsc.org |
Advanced Mechanistic Investigations and Kinetic Studies
A deeper understanding of the polymerization behavior of this compound is crucial for controlling the properties of the final polymer. Future research must move beyond simple endpoint analysis to detailed mechanistic and kinetic investigations.
Future studies should aim to:
Correlate changes in the Eα-dependency with specific chemical events, such as the transition from linear chain growth to network formation. nih.gov
Develop comprehensive kinetic models that can predict the curing behavior under various thermal conditions, which is essential for optimizing industrial processing. mdpi.com
Utilize in-situ spectroscopic techniques (e.g., FTIR, Raman) alongside thermal analysis to provide a more complete picture of the chemical transformations occurring during polymerization.
Rational Design of Derivatives for Targeted Applications
The core structure of this compound serves as a versatile scaffold. The rational design and synthesis of derivatives by modifying the phenyl rings or the dimethylsilyl group can systematically tune the properties of the resulting polymers for specific high-value applications.
Future research will focus on:
Introducing Functional Groups: Attaching specific moieties to the phenyl rings can impart new functionalities. For example, incorporating donor-acceptor groups can tune the polymer's optical and electronic properties for use in sensors or organic electronics. rsc.org
Side-Chain Engineering: Modifying the methyl groups on the silicon atom can alter polymer solubility, processability, and thermal properties without disrupting the conjugated backbone.
Creating Chemosensors: Polymers derived from this monomer, known as poly(arylene ethynylene)s, are excellent candidates for fluorescent chemosensors. mit.eduresearchgate.net Future work should involve designing derivatives with specific binding sites (receptors) for detecting analytes like heavy metal ions or explosives, where binding leads to a measurable change in fluorescence. beilstein-journals.orgrsc.orgmit.edu The "molecular wire" concept, where a single binding event quenches the fluorescence of a large portion of the polymer chain, allows for a highly amplified sensor response. beilstein-journals.org
Exploration of New Application Domains for this compound
While polymers from this compound are known for their thermal stability, future research should actively explore novel application domains beyond their traditional use as high-performance resins.
Promising emerging areas include:
Preceramic Polymers: Organosilicon polymers are ideal precursors for producing silicon-containing ceramics like silicon carbide (SiC). dtic.milresearchgate.net The pyrolysis of polymers derived from this compound under controlled atmospheres could yield SiC fibers, coatings, or matrix composites with exceptional high-temperature stability for aerospace and industrial applications. dtic.milrsc.org The polymer-to-ceramic transformation allows for the creation of complex shapes that are difficult to achieve with conventional ceramic processing. dtic.mil
Gas Separation Membranes: The intrinsic microporosity and rigidity of the polymer network could be exploited for creating advanced gas separation membranes. Research should focus on tailoring the polymer structure to control free volume and achieve high selectivity for specific gas pairs (e.g., CO₂/CH₄, O₂/N₂).
Anode Materials for Lithium-Ion Batteries: Silicon-based polymer-derived ceramics, particularly silicon oxycarbide (SiOC), are being investigated as high-capacity anode materials for next-generation batteries. mdpi.com While this monomer lacks oxygen, its high carbon and silicon content makes it an interesting candidate for conversion into silicon carbonitride (SiCN) or SiC-based anode structures that could offer improved stability over pure silicon anodes. mdpi.com
Table 2: Potential Application Domains and Key Research Goals
| Application Domain | Material Type | Key Research Goal | Relevant Properties |
|---|---|---|---|
| Aerospace Composites | Preceramic Polymer | Develop SiC fibers and matrices with ultra-high thermal stability (>1500 °C). dtic.milresearchgate.net | High char yield, controlled pyrolysis, thermal and oxidative resistance. nih.govdtic.mil |
| Chemical Sensing | Conjugated Polymer | Design highly sensitive and selective fluorescent sensors for environmental toxins or metal ions. beilstein-journals.orgmit.eduresearchgate.net | High fluorescence quantum yield, efficient exciton (B1674681) transport, specific analyte binding sites. beilstein-journals.org |
| Advanced Electronics | Dielectric Material | Create polymers with a high refractive index and low dielectric constant for microelectronics. | Tunable polarity, low polarizability, high thermal stability. |
| Energy Storage | Anode Precursor | Synthesize SiC/C or SiCN composite anodes with high capacity and long cycle life. mdpi.com | High silicon content, formation of a stable "free carbon" phase, structural integrity during lithiation. mdpi.com |
Interdisciplinary Research with Nanoscience and Polymer Science
The convergence of organosilicon chemistry with nanoscience and advanced polymer science opens up transformative research avenues. This compound and its polymers are ideal candidates for creating novel hybrid materials and complex macromolecular architectures.
Future interdisciplinary efforts should include:
Organosilicon Quantum Dot Composites: Silicon quantum dots (SiQDs) are non-toxic, fluorescent nanoparticles with applications in LEDs and bio-imaging. frontiersin.orgnih.gov Research should explore the use of this compound derivatives as ligands or matrix materials to encapsulate and stabilize SiQDs, preventing aggregation and enhancing their optical properties. researchgate.netgoogle.com
Self-Assembling Block Copolymers: Synthesizing block copolymers where one block is a poly(silyleneethynylene) derived from this monomer can lead to the formation of highly ordered nanostructures (e.g., micelles, cylinders, vesicles) through self-assembly. researchgate.netresearchgate.netmdpi.com Drawing inspiration from well-studied systems like polyferrocenylsilane block copolymers, this "crystallization-driven self-assembly" could be used to create nanoscale templates, photonic materials, or advanced lithography masks. utoronto.ca
Graphene and Carbon Nanotube Composites: Integrating the derived polymer with carbon nanomaterials could produce composites with synergistic properties. The polymer can act as a dispersing agent and matrix, while the nanofillers provide exceptional mechanical strength and electrical conductivity.
Computational Materials Discovery and Optimization
In silico methods are becoming indispensable for accelerating materials development. Computational approaches can guide experimental work by predicting properties, elucidating mechanisms, and screening potential candidates before synthesis.
Key computational strategies for future research include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the bulk properties of polymers derived from this compound. youtube.comresearchgate.net This includes simulating thermomechanical properties, glass transition temperatures, and the dynamics of polymer chain packing, providing insights that are difficult to obtain experimentally. liberty.edunih.gov
Density Functional Theory (DFT) Modeling: DFT calculations can be employed to investigate the electronic structure of the monomer and its derivatives, predict reaction pathways for polymerization, and understand the fundamental interactions in polymer-based sensors.
High-Throughput Screening (HTS): Combining computational libraries of virtual derivatives with machine learning can enable the high-throughput screening of candidates for specific applications. nih.govnih.gov For example, thousands of virtual derivatives could be screened for properties relevant to gas separation or electronic applications, allowing researchers to focus synthetic efforts on the most promising candidates. rsc.org
Q & A
Basic: What are the established synthetic routes for Bis(4-ethynylphenyl)(dimethyl)silane, and what key parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves Sonogashira coupling or hydrosilylation reactions. For example, reacting dimethylchlorosilane with 4-ethynylphenyl Grignard reagents under inert conditions (argon/nitrogen) is a common route. Key parameters include:
- Catalyst selection : Palladium/copper catalysts for Sonogashira require precise stoichiometry to avoid side reactions .
- Temperature control : Exothermic reactions must be moderated (e.g., 0–5°C for hydrosilylation) to prevent polymerization of ethynyl groups .
- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is critical to isolate the product from siloxane byproducts.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- FT-IR and Raman spectroscopy : Identify Si–C and C≡C stretching vibrations (Si–C: ~1250 cm⁻¹; C≡C: ~2100 cm⁻¹). Discrepancies in peak positions may indicate steric strain .
- NMR (¹H, ¹³C, ²⁹Si) : ²⁹Si NMR is critical for confirming the dimethylsilane environment (δ −10 to −20 ppm). Coupling patterns in ¹H NMR resolve ethynyl vs. aromatic proton environments .
- X-ray crystallography : Resolves spatial arrangement of ethynyl groups and silicon geometry. Low-temperature crystallography (<150 K) minimizes thermal motion artifacts .
Basic: How does the silicon center influence the compound’s reactivity compared to carbon analogs?
Methodological Answer:
The Si–C bond’s lower electronegativity difference (vs. C–C) increases susceptibility to nucleophilic attack. Methodologies to assess this include:
- Kinetic studies : Compare hydrolysis rates of Si–C vs. C–C bonds under acidic/basic conditions.
- DFT calculations : Analyze bond dissociation energies (BDEs) to quantify thermodynamic stability .
- Electrochemical profiling : Cyclic voltammetry reveals redox activity differences, particularly in ethynyl group participation .
Advanced: How can density functional theory (DFT) or molecular dynamics (MD) simulations predict electronic properties and guide experimental design?
Methodological Answer:
- Frontier orbital analysis : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) predict charge-transfer behavior, aiding in applications like optoelectronics .
- Solvent interaction modeling : MD simulations with explicit solvent models (e.g., acetone, THF) assess aggregation tendencies, informing solvent selection for synthesis .
- Transition state mapping : Identify steric barriers in cross-coupling reactions, enabling catalyst optimization (e.g., bulky ligands to prevent undesired dimerization) .
Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
Contradictions often arise from differing experimental conditions. A systematic approach includes:
- Controlled TGA/DSC studies : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres. Variability >20°C suggests environmental sensitivity .
- Kinetic isotope effects : Substitute deuterium in ethynyl groups to isolate degradation pathways (C≡C scission vs. Si–C cleavage) .
- Collaborative validation : Replicate experiments across labs using standardized protocols (e.g., heating rate: 10°C/min) to identify instrumental or procedural biases .
Advanced: What methodologies assess this compound’s potential in cross-linked polymers or nanomaterials?
Methodological Answer:
- Click chemistry screening : Test azide-alkyne cycloaddition with the ethynyl groups to quantify cross-linking efficiency (e.g., FT-IR monitoring of azide peak decay) .
- AFM/STEM imaging : Resolve nanoscale morphology in polymer composites; phase-separation patterns indicate compatibility with matrices like PDMS .
- Mechanical testing : Dynamic mechanical analysis (DMA) measures storage modulus (G’) changes post-cross-linking, correlating with silicon’s flexibility .
Advanced: How can researchers design experiments to explore catalytic applications of this compound in C–H activation?
Methodological Answer:
- Catalytic cycle mapping : Use in situ NMR or EPR to detect transient silicon-centered radicals during C–H bond cleavage .
- Substrate scope studies : Screen aryl/alkyl substrates with varying steric demands (e.g., ortho-substituted vs. linear alkanes) to define catalytic limitations .
- Isotopic labeling : ¹³C-labeled ethynyl groups track whether the silicon center participates directly in bond activation or stabilizes transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
